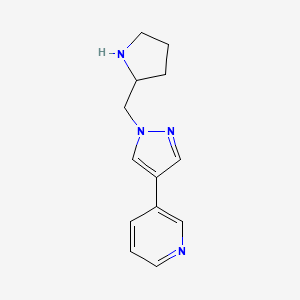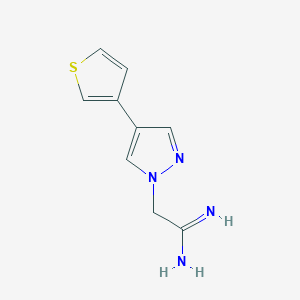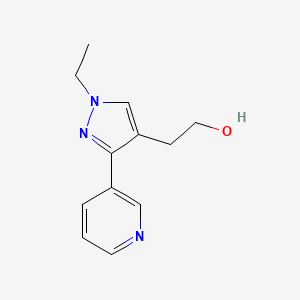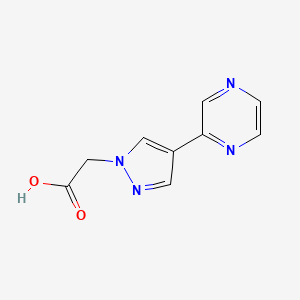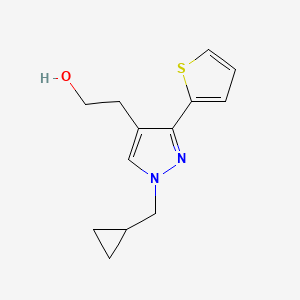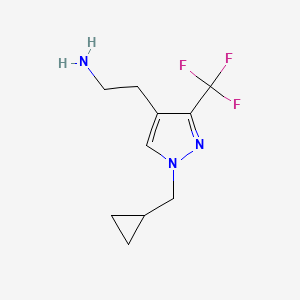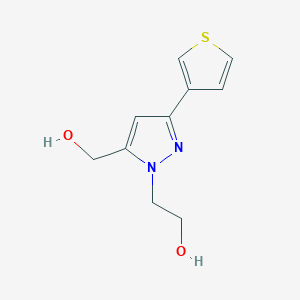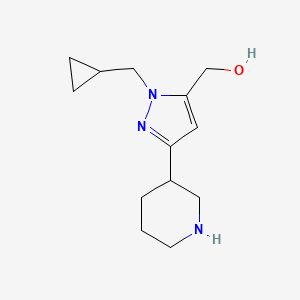
(1-(cyclopropylmethyl)-3-(piperidin-3-yl)-1H-pyrazol-5-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(cyclopropylmethyl)-3-(piperidin-3-yl)-1H-pyrazol-5-yl)methanol, commonly known as CPMP, is a synthetic molecule with a wide range of applications in scientific research. CPMP is a derivative of the piperidine class of compounds and is composed of a cyclopropylmethyl group, a piperidin-3-yl group, and a pyrazol-5-yl group. CPMP is used in a variety of laboratory experiments and has been found to possess a range of biochemical and physiological effects. In
科学的研究の応用
Therapeutic Potential in Neurological and Psychiatric Disorders
Nociceptin/Orphanin FQ Peptide Receptor Antagonism
The compound LY2940094, similar in structure to the specified chemical, has been studied as a nociceptin opioid peptide receptor (NOP) antagonist. Research indicates therapeutic potential for NOP antagonism in conditions like obesity, eating disorders, and depression. LY2940094 showed high NOP receptor occupancy in the hypothalamus and human brain regions associated with these conditions, suggesting its ability to cross the blood-brain barrier and engage with central nervous system targets effectively (Raddad et al., 2016).Anxiolytic Effects and Memory Preservation
A structurally similar compound, LQFM032, exhibited anxiolytic-like effects in animal models without impairing mnemonic activity. This suggests potential applications in the treatment of anxiety disorders. The compound's effects were mediated through the benzodiazepine and nicotinic pathways, indicating a complex pharmacological profile that might offer therapeutic advantages over traditional anxiolytics (Brito et al., 2017).
Investigational Use in Understanding Neuropharmacology
- Understanding the Role of Sigma Receptors
The compound 1-(cyclopropylmethyl)-4-[2'-4"-fluorophenyl)-2'-oxoethyl]piperidine HBr (DuP734), closely related to the specified chemical, was used to investigate the role of sigma receptors in attention and cognition. This research provides insights into the complex interplay of neurochemical systems in cognitive functions and the potential therapeutic targets for cognitive impairments and psychiatric disorders (Jin, Yamamoto, & Watanabe, 1997).
特性
IUPAC Name |
[2-(cyclopropylmethyl)-5-piperidin-3-ylpyrazol-3-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c17-9-12-6-13(11-2-1-5-14-7-11)15-16(12)8-10-3-4-10/h6,10-11,14,17H,1-5,7-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRVSFANAADVOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NN(C(=C2)CO)CC3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(cyclopropylmethyl)-3-(piperidin-3-yl)-1H-pyrazol-5-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

